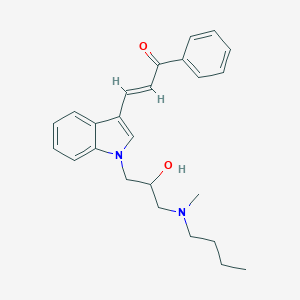
2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate is a synthetic organic compound with the molecular formula C18H22N2O3S It is characterized by the presence of a benzoate ester linked to a thiophene ring and a diethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate typically involves the esterification of 4-(Thiophene-2-carboxamido)benzoic acid with 2-(Diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the ester to an alcohol.
Substitution: Replacement of the diethylamino group with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring may contribute to binding interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
- 2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate
- 2-(Diethylamino)ethyl 4-(Furan-2-carboxamido)benzoate
- 2-(Diethylamino)ethyl 4-(Pyridine-2-carboxamido)benzoate
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the benzoate ester. While this compound contains a thiophene ring, similar compounds may contain furan or pyridine rings.
- Chemical Properties: The presence of different heterocycles can influence the compound’s reactivity, stability, and solubility.
- Biological Activity: Variations in the heterocyclic ring can lead to differences in biological activity and target specificity.
This compound stands out due to its unique combination of a thiophene ring and a diethylaminoethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-(thiophene-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-20(4-2)11-12-23-18(22)14-7-9-15(10-8-14)19-17(21)16-6-5-13-24-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCGXXXRSQRTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-thien-2-ylprop-2-en-1-one](/img/structure/B379431.png)
![(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379432.png)
![3-{1-[3-(dibutylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-(2-thienyl)-2-propen-1-one](/img/structure/B379433.png)
![(2E)-3-[1-(3-azepan-1-yl-2-hydroxypropyl)-1H-indol-3-yl]-1-thien-2-ylprop-2-en-1-one](/img/structure/B379436.png)
![(2E)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenylprop-2-en-1-one](/img/structure/B379437.png)
![3-{1-[3-(diisobutylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one](/img/structure/B379440.png)

![(2e)-1-(4-bromophenyl)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)prop-2-en-1-one](/img/structure/B379443.png)
![(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379447.png)
![(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379448.png)
![8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE](/img/structure/B379449.png)
![4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE](/img/structure/B379450.png)
![2-(methoxymethyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B379451.png)
![N-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-METHOXYANILINE](/img/structure/B379452.png)
